N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Description
N-[(5-Fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole-based compound featuring a fluorinated thiophene moiety. Its structure comprises a 1,3-dimethylpyrazole core linked via an amine group to a 5-fluorothiophen-2-ylmethyl substituent. The fluorine atom enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C10H12FN3S |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H12FN3S/c1-7-5-10(14(2)13-7)12-6-8-3-4-9(11)15-8/h3-5,12H,6H2,1-2H3 |
InChI Key |
AAWGOTIQPMKQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=C(S2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Fluorinated Thiophene Intermediate: The starting material, 5-fluorothiophene, is subjected to a series of reactions to introduce the methyl group at the 2-position.
Coupling with Pyrazole Derivative: The fluorinated thiophene intermediate is then coupled with a pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole or thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorinated thiophene moiety enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Observations :
- PA21A092 replaces the thiophene with a chlorophenyl group and adds a benzimidazole-acetamide chain, enhancing antimalarial activity via erythrocyte Na+ targeting .
- The tert-butyl carbamate derivative () serves as a synthetic precursor, highlighting the versatility of pyrazole amines in medicinal chemistry.
Key Observations :
- Sonication with eco-friendly catalysts (e.g., thiamine hydrochloride) improves yields (72%) for pyrazole derivatives .
- PA21A092 achieves 80% yield via optimized chromatography , suggesting scalable routes for the target compound.
Physicochemical Properties
Biological Activity
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and activity, supported by data tables and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H12F N3S |
| Molecular Weight | 239.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
2. Synthesis Methods
The compound can be synthesized through a multi-step reaction process involving the following key steps:
- Preparation of Thiophene Derivative: The initial step involves synthesizing the 5-fluorothiophen-2-carbaldehyde.
- Formation of Pyrazole: The pyrazole ring is constructed via condensation reactions.
- Final Coupling: The thiophene derivative is then coupled with the pyrazole to form the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
- Receptor Modulation: It may also interact with receptors that regulate cellular signaling pathways associated with cancer proliferation.
4.1 Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties:
| Study Reference | Cancer Type | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Prostate Cancer | 26.1 | VEGFR-2 inhibition | |
| Breast Cancer | 30.0 | Induction of apoptosis via receptor modulation |
4.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various assays:
| Assay Type | Result |
|---|---|
| COX Inhibition | Significant reduction in COX activity at concentrations above 10 µM |
| Cytokine Release | Decreased IL-6 and TNF-alpha release in vitro |
5. Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- Study on VEGFR Inhibition: A study focused on the inhibition of VEGFR showed that this compound had a higher binding affinity compared to standard treatments like Sorafenib, suggesting its potential as a therapeutic agent in cancer treatment .
- Anti-inflammatory Activity: In vitro experiments demonstrated that this compound significantly reduced inflammatory markers in macrophage cell lines, indicating its potential role in treating inflammatory diseases .
6. Conclusion
This compound shows promising biological activity, particularly in anticancer and anti-inflammatory applications. Ongoing research is essential to further elucidate its mechanisms and therapeutic potential.
7. References
Research findings are based on diverse sources including peer-reviewed journals and chemical databases, ensuring a comprehensive understanding of the compound's biological activity and synthesis methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
